1-(3-fluoropyridin-2-yl)-1H-1,2,4-triazole-3-carboxylicacid
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Overview
Description
1-(3-Fluoropyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that features a fluorinated pyridine ring fused with a triazole ring
Preparation Methods
The synthesis of 1-(3-fluoropyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:
Fluorination of Pyridine:
Formation of Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carboxylic acids.
Coupling Reactions: The final step involves coupling the fluorinated pyridine with the triazole ring under suitable conditions, often using catalysts such as palladium in Suzuki-Miyaura coupling reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(3-Fluoropyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include organometallic reagents, strong acids, and bases. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Fluoropyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for designing drugs with potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Agrochemicals: The compound is explored for its potential use in developing new herbicides and pesticides.
Material Science: It is investigated for its use in creating advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(3-fluoropyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. The triazole ring can coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other fluorinated pyridines and triazole derivatives such as:
- 2-Fluoropyridine
- 4-Fluoropyridine
- 1H-1,2,4-Triazole-3-carboxylic acid
Properties
IUPAC Name |
1-(3-fluoropyridin-2-yl)-1,2,4-triazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN4O2/c9-5-2-1-3-10-7(5)13-4-11-6(12-13)8(14)15/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTSUYKFAUIZLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=NC(=N2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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